molecular formula C11H14F3N B13081805 2-Methyl-N-(propan-2-yl)-5-(trifluoromethyl)aniline

2-Methyl-N-(propan-2-yl)-5-(trifluoromethyl)aniline

Cat. No.: B13081805
M. Wt: 217.23 g/mol
InChI Key: QDROROVHQKHAQQ-UHFFFAOYSA-N
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Description

2-Methyl-N-(propan-2-yl)-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a trifluoromethyl group at the 5-position, a methyl group at the 2-position, and an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(propan-2-yl)-5-(trifluoromethyl)aniline typically involves the following steps:

    Nitration: The starting material, 2-methyl-5-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The resulting amine is alkylated with isopropyl halide under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(propan-2-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

2-Methyl-N-(propan-2-yl)-5-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-N-(propan-2-yl)-5-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-N-(propan-2-yl)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-Fluoro-2-methyl-N-(propan-2-yl)aniline: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in its chemical behavior.

    2-Methyl-N-(propan-2-yl)-4-(trifluoromethyl)aniline: The position of the trifluoromethyl group is different, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group at the 5-position in 2-Methyl-N-(propan-2-yl)-5-(trifluoromethyl)aniline imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

2-methyl-N-propan-2-yl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C11H14F3N/c1-7(2)15-10-6-9(11(12,13)14)5-4-8(10)3/h4-7,15H,1-3H3

InChI Key

QDROROVHQKHAQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)NC(C)C

Origin of Product

United States

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